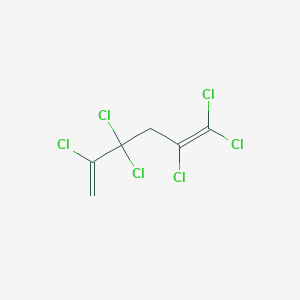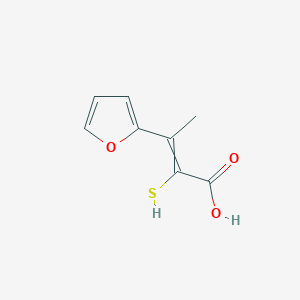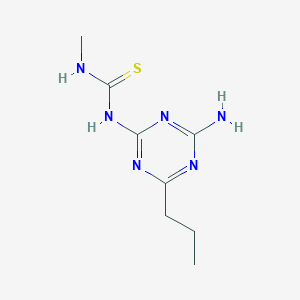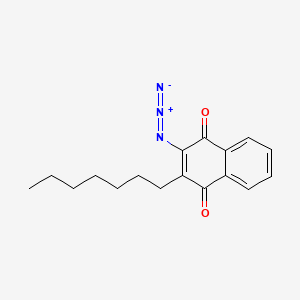
1,4-Naphthalenedione, 2-azido-3-heptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-azido-3-heptyl- is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at positions 1 and 4, an azido group at position 2, and a heptyl chain at position 3. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-azido-3-heptyl- typically involves multiple steps One common method starts with the preparation of 1,4-naphthoquinone, which can be synthesized through the oxidation of naphthalene using reagents such as chromium trioxide or potassium permanganateFinally, the heptyl chain is introduced at position 3 through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-azido-3-heptyl- may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-azido-3-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The azido group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Scientific Research Applications
1,4-Naphthalenedione, 2-azido-3-heptyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-azido-3-heptyl- involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. The azido group can also undergo bioorthogonal reactions, making the compound useful in labeling and tracking biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone without the azido and heptyl groups.
2-Azido-1,4-naphthoquinone: Similar structure but lacks the heptyl chain.
3-Heptyl-1,4-naphthoquinone: Similar structure but lacks the azido group.
Uniqueness
1,4-Naphthalenedione, 2-azido-3-heptyl- is unique due to the presence of both the azido group and the heptyl chain, which confer distinct chemical and biological properties. The azido group allows for bioorthogonal reactions, while the heptyl chain can influence the compound’s solubility and interaction with biological membranes .
Properties
CAS No. |
104582-16-3 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-azido-3-heptylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-4-5-6-11-14-15(19-20-18)17(22)13-10-8-7-9-12(13)16(14)21/h7-10H,2-6,11H2,1H3 |
InChI Key |
RUADQJNGWWDNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
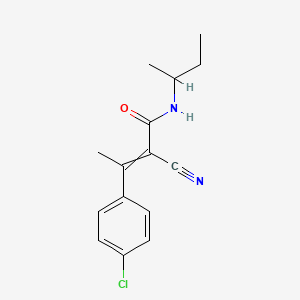
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
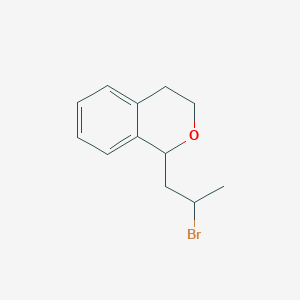

![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
